(R)-Ibuprofen-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Stereoselective Effects in Zebrafish

Research by Song et al. (2018) explored the stereoselective effects of ibuprofen enantiomers, including R-(-)-ibuprofen, on the metabolism of adult zebrafish. They observed significant metabolic and antioxidant defense system disorders even at low concentrations of R-(-)-ibuprofen, emphasizing its environmental impact and biological activity in aquatic organisms (Song et al., 2018).

Dexibuprofen Therapeutic Advances

A study by Gliszczyńska and Sánchez-López (2021) discussed the therapeutic potential of dexibuprofen, the more potent enantiomer of ibuprofen, suggesting its use in reducing cancer development and preventing neurodegenerative diseases. They reviewed novel formulations of dexibuprofen, highlighting its potential beyond traditional anti-inflammatory applications (Gliszczyńska & Sánchez-López, 2021).

Molecular Mechanism in Neuronal Recovery

Dill et al. (2010) discovered that ibuprofen can inhibit RhoA signaling in neurons, promoting axonal growth and functional recovery in spinal cord injuries. This study uncovers a potential molecular mechanism by which ibuprofen contributes to neuronal repair, offering insights into its applications in neurodegenerative diseases and spinal cord injury treatments (Dill et al., 2010).

Impact on Tuberculosis Treatment

A study by Vilaplana et al. (2013) found that ibuprofen treatment in mice infected with Mycobacterium tuberculosis led to reduced lung lesions, bacillary load, and improved survival. This suggests a potential role for ibuprofen as a coadjuvant treatment in tuberculosis (Vilaplana et al., 2013).

Protective Mechanism in Myocardial Ischemia-Reperfusion Injury

Chi et al. (2019) researched ibuprofen's protective mechanism in myocardial ischemia-reperfusion injury in rats. They found that ibuprofen activates the PI3K/Akt/mTOR signaling pathway, reducing inflammation and apoptosis, and alleviating myocardial injury. This indicates its potential therapeutic application in cardiovascular diseases (Chi et al., 2019).

SCISSOR Study on Rho Inhibition

Kopp et al. (2016) detailed a clinical study protocol (SCISSOR) exploring high-dose ibuprofen treatment after acute spinal cord injury. The study aims to evaluate the safety and efficacy of ibuprofen in promoting neurological recovery, highlighting its potential clinical application in spinal cord injury treatments (Kopp et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of ®-Ibuprofen-d3 are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .

Mode of Action

®-Ibuprofen-d3 interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins . The ®-Ibuprofen-d3 enantiomer is metabolized to the (S)-Ibuprofen, which is the active form that inhibits COX-1 and COX-2 .

Biochemical Pathways

The action of ®-Ibuprofen-d3 affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in inflammation, pain, and fever responses .

Pharmacokinetics

The pharmacokinetics of ®-Ibuprofen-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed. It is widely distributed in the body and can cross the blood-brain barrier. The ®-Ibuprofen-d3 is metabolized in the liver to the active (S)-Ibuprofen . It is then further metabolized and excreted in the urine. The bioavailability of ®-Ibuprofen-d3 can be influenced by factors such as food intake and gastric pH.

Result of Action

The molecular and cellular effects of ®-Ibuprofen-d3’s action include a reduction in the production of prostaglandins, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced leukocyte migration and decreased activity of inflammatory cells .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Ibuprofen-d3 involves the conversion of a starting material, (R)-2-phenylpropionic acid, into (R)-Ibuprofen-d3 through a series of chemical reactions.", "Starting Materials": [ "(R)-2-phenylpropionic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Methanesulfonyl chloride (CH3SO2Cl)", "Triethylamine (NEt3)", "Dimethylformamide (DMF)" ], "Reaction": [ "Step 1: (R)-2-phenylpropionic acid is reacted with methanesulfonyl chloride and triethylamine in DMF to form (R)-2-phenylpropionyl chloride.", "Step 2: (R)-2-phenylpropionyl chloride is reduced with sodium borodeuteride in methanol to form (R)-2-phenylpropionic acid-d3.", "Step 3: (R)-2-phenylpropionic acid-d3 is reacted with thionyl chloride and dimethylformamide to form (R)-2-phenylpropionyl chloride-d3.", "Step 4: (R)-2-phenylpropionyl chloride-d3 is reacted with sodium hydroxide in D2O to form (R)-Ibuprofen-d3.", "Step 5: (R)-Ibuprofen-d3 is purified and isolated through recrystallization." ] } | |

Número CAS |

121702-86-1 |

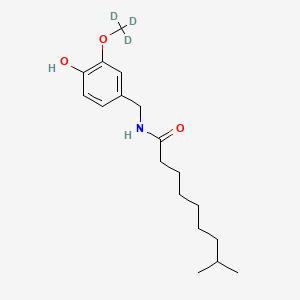

Fórmula molecular |

C13H15O2D3 |

Peso molecular |

209.31 |

Apariencia |

White Low Melting Solid |

melting_point |

50-52°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

51146-57-7 (unlabelled) |

Sinónimos |

(R)-(-)-Ibuprofen-d3; (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid; (-)-Ibuprofen-d3; (R)-2-(4-Isobutylphenyl)propanoic Acid-d3; R-(-)-p-Isobutylhydratropic Acid-d3 |

Etiqueta |

Ibuprofen Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

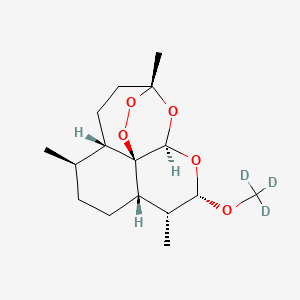

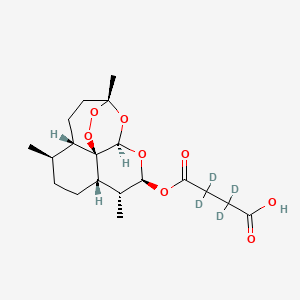

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)